molecular formula C17H22N2O B8239446 (R)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

(R)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8239446
M. Wt: 270.37 g/mol
InChI Key: SVUBITNGLQZFFJ-INIZCTEOSA-N
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Description

(R)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a chiral dihydrooxazole derivative characterized by a cyclohexyl group at the 4-position and a 6-cyclopropylpyridin-2-yl substituent at the 2-position of the oxazoline ring. Its molecular formula is C₁₇H₂₂N₂O, with a molecular weight of 270.37 g/mol . The compound is stored under inert atmosphere at 2–8°C, indicating sensitivity to moisture or oxidation . Key safety data includes hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation), with precautionary measures emphasizing protective equipment and proper handling .

Properties

IUPAC Name

(4R)-4-cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-2-5-12(6-3-1)16-11-20-17(19-16)15-8-4-7-14(18-15)13-9-10-13/h4,7-8,12-13,16H,1-3,5-6,9-11H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUBITNGLQZFFJ-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=CC=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2COC(=N2)C3=CC=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Cyclohexyl-2-(6-cyclopropylp

Biological Activity

(R)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole, with the CAS number 2828438-64-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of (R)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is C17H22N2OC_{17}H_{22}N_{2}O with a molecular weight of approximately 270.37 g/mol. The compound features a cyclohexyl group and a cyclopropyl-pyridine moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that (R)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole exhibits several biological activities:

  • Melanocortin Receptor Agonism : It has been identified as a selective agonist for the melanocortin subtype-4 receptor (MC4R), which plays a crucial role in energy homeostasis and appetite regulation. This activity suggests potential applications in obesity and metabolic disorders .
  • Nicotinic Acetylcholine Receptor Interaction : The compound has also been studied for its interactions with nicotinic acetylcholine receptors, indicating potential therapeutic applications in neurological disorders such as depression and nicotine dependence .
  • Antianxiety Effects : Preliminary studies suggest that it may possess anxiolytic properties, making it a candidate for further investigation in anxiety-related conditions .

The mechanisms through which (R)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole exerts its effects include:

  • Agonism of MC4R : By activating MC4R, the compound may influence neuroendocrine pathways related to appetite and energy expenditure.
  • Modulation of Nicotinic Receptors : Its interaction with nicotinic receptors could enhance cholinergic signaling, which is implicated in mood regulation and cognitive functions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study ReferenceFocusFindings
Melanocortin ReceptorIdentified as a potent MC4R agonist; potential for obesity treatment.
Nicotinic ReceptorsDemonstrated efficacy in modulating receptor activity; implications for depression treatment.
Anxiolytic PropertiesPreliminary evidence suggests potential antianxiety effects; further research needed.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (R)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole. In vitro evaluations have demonstrated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity when tested using the disc diffusion method, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit tumor cell proliferation effectively. The mechanism of action is believed to involve interference with specific cellular pathways associated with cancer growth. Further research is necessary to elucidate the precise mechanisms and potential therapeutic applications in oncology .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions between (R)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole and various biological targets. These studies provide insight into how the compound binds to specific enzymes or receptors, which is crucial for understanding its pharmacological profile. The computational models indicate strong binding affinities, suggesting that this compound could serve as a scaffold for designing more potent derivatives .

Case Studies

  • Antimicrobial Efficacy : A study published in the Oriental Journal of Chemistry detailed the synthesis of similar compounds and their biological assays against common pathogens. The results indicated that derivatives of oxazole compounds, including (R)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole, showed promising antibacterial activity .
  • Anticancer Research : Another investigation focused on the anticancer properties of related compounds, revealing that modifications in the structure significantly influenced their effectiveness against various cancer cell lines. This highlights the importance of structural optimization in enhancing therapeutic outcomes .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli ,
Anticancer PotentialInhibits tumor cell proliferation ,
Molecular DockingStrong binding affinities with biological targets ,

Comparison with Similar Compounds

Stereoisomeric Counterpart: (S)-Enantiomer

The (S)-4-cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole enantiomer shares identical molecular formula and weight but differs in stereochemistry. While the (R)-isomer requires refrigeration, the (S)-enantiomer is stored at room temperature under inert conditions, suggesting divergent stability profiles .

Pyridine-Modified Analog: (R)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

This analog replaces the cyclopropyl group with a bulkier dicyclopentylmethyl substituent, increasing molecular weight to 380.57 g/mol (C₂₅H₃₆N₂O) . The enhanced steric bulk likely reduces solubility and alters reactivity in catalytic or binding applications. Despite structural differences, safety profiles remain consistent (H315-H319), suggesting that hazard classifications are primarily linked to the dihydrooxazole core .

PHOX Ligands with Phosphine Substituents

BLD Pharm’s PHOX ligands, such as (R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole (CAS 944836-02-6), incorporate phosphine groups instead of pyridinyl moieties. These ligands are used in asymmetric catalysis due to their electron-donating phosphine atoms, which enhance metal coordination . In contrast, the target compound’s pyridinyl group may favor hydrogen bonding or π-stacking interactions, directing it toward alternative applications (e.g., medicinal chemistry intermediates).

Azetidine-Containing Dihydrooxazole

The compound 4,4-dimethyl-2-{(R)-1-[(R)-1-phenylethyl]azetidin-2-yl}-4,5-dihydrooxazole () features an azetidine ring and phenylethyl group, yielding a molecular weight of 245.16 g/mol. It demonstrates high synthetic efficiency (92% yield) and notable optical activity ([α]²⁰D = +81.20°), attributed to its rigid bicyclic structure . Compared to the target compound, this analog’s smaller size and polar azetidine substituent may improve solubility in polar solvents.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Optical Activity ([α]²⁰D) Storage Conditions Hazard Statements
(R)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole C₁₇H₂₂N₂O 270.37 Cyclohexyl, 6-cyclopropylpyridin-2-yl Not reported 2–8°C (inert) H315, H319
(S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole C₁₇H₂₂N₂O 270.37 Cyclohexyl, 6-cyclopropylpyridin-2-yl Not reported RT (inert) H315, H319
(R)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole C₂₅H₃₆N₂O 380.57 Cyclohexyl, dicyclopentylmethyl Not reported 2–8°C (inert) H315, H319
(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole C₂₈H₃₁NOP 434.53 Cyclohexyl, diphenylphosphanyl Not reported Not reported Not reported
4,4-Dimethyl-2-{(R)-1-[(R)-1-phenylethyl]azetidin-2-yl}-4,5-dihydrooxazole C₁₅H₂₁N₂O 245.16 Dimethyl, azetidinyl, phenylethyl +81.20° (c = 1, CHCl₃) Not reported Not reported

Research Findings and Implications

  • Stereochemical Influence : The (R)-configuration in dihydrooxazoles correlates with high enantioselectivity in asymmetric reactions, as seen in ’s ADH chromatography (99:1 hexanes:iPrOH) .
  • Substituent Effects : Bulkier groups (e.g., dicyclopentylmethyl) reduce solubility but may enhance steric shielding in catalytic applications, whereas phosphine-containing variants () prioritize metal coordination .
  • Safety Consistency : All dihydrooxazole derivatives in the evidence share H315-H319 hazards, emphasizing the need for standardized handling protocols .

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